molecular formula C15H20N2O3 B4958067 N'-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide

N'-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide

Cat. No.: B4958067
M. Wt: 276.33 g/mol
InChI Key: IAHSIEROSHOIFG-UHFFFAOYSA-N
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Description

N’-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a cyclopentyl group and a 4-methoxyphenylmethyl group attached to the oxamide moiety

Properties

IUPAC Name

N'-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-13-8-6-11(7-9-13)10-16-14(18)15(19)17-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHSIEROSHOIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide typically involves the reaction of cyclopentylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with oxalyl chloride to form the desired oxamide compound. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

Industrial production of N’-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products

    Oxidation: 4-hydroxyphenylmethyl derivative

    Reduction: Cyclopentylamine derivative

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

N’-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N’-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide can be compared with other similar compounds such as:

  • N-cyclopentyl-N-[(4-methoxyphenyl)methyl]acetamide
  • N-cyclopentyl-N-[(4-methoxyphenyl)methyl]propionamide

These compounds share similar structural features but differ in their functional groups and overall chemical properties

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